molecular formula C16H29N3O3S B3787579 1-[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]-N,N-dimethylmethanamine

1-[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]-N,N-dimethylmethanamine

Cat. No.: B3787579
M. Wt: 343.5 g/mol
InChI Key: KDXYQJMTZJDDGL-UHFFFAOYSA-N
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Description

1-[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]-N,N-dimethylmethanamine is a complex organic compound featuring an imidazole ring substituted with a cycloheptylsulfonyl group and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]-N,N-dimethylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The imidazole ring can undergo substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

1-[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]-N,N-dimethylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]-N,N-dimethylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues, influencing the activity of the target protein. The cycloheptylsulfonyl and methoxyethyl groups can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine
  • 2,4-Disubstituted thiazoles

Uniqueness

1-[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]-N,N-dimethylmethanamine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The combination of the cycloheptylsulfonyl and methoxyethyl groups is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

1-[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3S/c1-18(2)13-14-12-17-16(19(14)10-11-22-3)23(20,21)15-8-6-4-5-7-9-15/h12,15H,4-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXYQJMTZJDDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CN=C(N1CCOC)S(=O)(=O)C2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]-N,N-dimethylmethanamine
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1-[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]-N,N-dimethylmethanamine
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1-[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]-N,N-dimethylmethanamine
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1-[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]-N,N-dimethylmethanamine
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1-[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]-N,N-dimethylmethanamine
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1-[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]-N,N-dimethylmethanamine

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